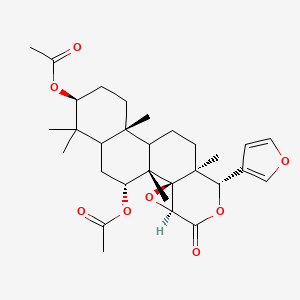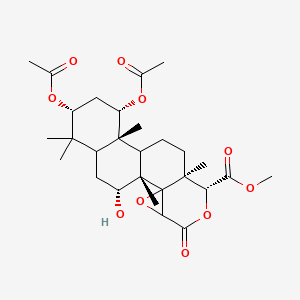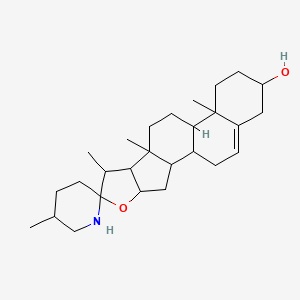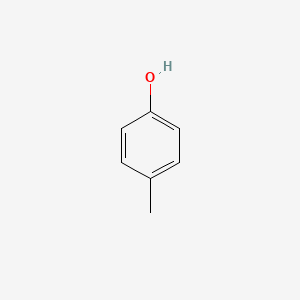
Chlortetracycline HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlortetracycline hydrochloride is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This antibiotic is produced by the actinomycete Streptomyces aureofaciens, which was cultured from a soil sample . Chlortetracycline hydrochloride is widely used in veterinary medicine and has applications in human medicine as well .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation liquid is then purified, and hydrochloric acid is added to convert the salt . The process includes several steps such as acidification, filtering, sedimentation, coarse crystallization, extraction, crystallization, washing, and drying . The reaction temperature is controlled between 0 to 5°C to reduce the epimeric loss of aureomycin during extraction .
Industrial Production Methods
In industrial production, strains in aureomycin fungus residues are extracted for culture. A modified additive solution is used to conduct screening modification on cultured strains, and fermentation is conducted under acidic conditions . The content of aureomycin in the fermentation process is raised to facilitate acidization. Finally, adsorption is conducted through attapulgite, followed by ultrasonic stripping, concentration, and drying to obtain high-quality chlortetracycline hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
Chlortetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for acidification and oxalic acid for precipitation . The conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions include isochlortetracycline and other derivatives that maintain the antibiotic properties of the parent compound .
Aplicaciones Científicas De Investigación
Chlortetracycline hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Chlortetracycline hydrochloride, like other tetracyclines, inhibits bacterial growth by competing for the A site of the bacterial ribosome . This binding prevents tRNA carrying amino acids from attaching to the ribosome, thereby inhibiting protein synthesis and ultimately bacterial growth . The molecular targets include the 30S subunit of the bacterial ribosome .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include oxytetracycline, tetracycline, and doxycycline . These compounds share a similar mechanism of action and are used to treat a wide range of bacterial infections .
Uniqueness
Chlortetracycline hydrochloride is unique due to its historical significance as the first tetracycline antibiotic discovered . It also has a broader spectrum of activity compared to some other tetracyclines and is particularly effective in veterinary medicine .
Propiedades
Número CAS |
3671-08-7 |
|---|---|
Fórmula molecular |
C22H24Cl2N2O8 |
Peso molecular |
515.3 g/mol |
Nombre IUPAC |
(4S,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15-,21-,22-;/m0./s1 |
Clave InChI |
QYAPHLRPFNSDNH-LYNLVHCPSA-N |
SMILES isomérico |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)






![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)



